Enhanced Acidity (Lower pKa) vs. Diethyl 2-fluoromalonate
Dibenzyl 2-fluoromalonate exhibits a lower pKa compared to its diethyl analog, leading to a more stabilized carbanion under basic conditions and thus higher nucleophilicity. This quantifiable difference in acidity directly influences reaction rates and yields in nucleophilic substitution and addition reactions .
| Evidence Dimension | Acidity (pKa) |
|---|---|
| Target Compound Data | 10.21 ± 0.46 (Predicted) |
| Comparator Or Baseline | Diethyl 2-fluoromalonate: 10.40 ± 0.46 (Predicted) |
| Quantified Difference | ΔpKa = 0.19 (Dibenzyl is more acidic) |
| Conditions | Predicted values using ACD/Labs Percepta Platform |
Why This Matters
The lower pKa indicates a more readily formed and reactive nucleophile, which can be crucial for achieving higher yields in challenging alkylations or Michael additions where the diethyl analog may underperform.
